氟虫腈

描述

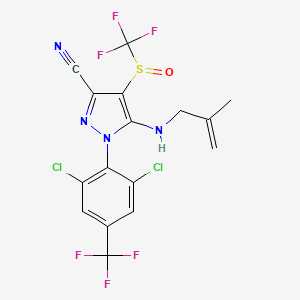

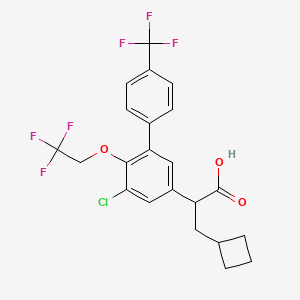

Flufiprole is a chiral pesticide known for its effectiveness in controlling a wide range of insect pests. It is a racemic mixture of two enantiomers, each having distinct biological activities. The compound is characterized by its chemical structure, which includes a pyrazole ring substituted with various functional groups, making it highly effective as an insecticide.

科学研究应用

Flufiprole has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying chiral pesticides and their enantioselective behavior.

Biology: Investigated for its effects on various insect pests and its potential use in integrated pest management.

Medicine: Studied for its potential effects on non-target organisms, including its toxicity and metabolism in mammals.

Industry: Used in the development of new formulations and delivery systems for pesticides.

作用机制

生化分析

Biochemical Properties

Flufiprole interacts with various enzymes and proteins within the biochemical reactions of insects. It is known to have a significant interaction with the γ-aminobutyric acid (GABA) receptors in the nervous system of insects . This interaction disrupts the normal functioning of the nervous system, leading to the paralysis and eventual death of the insect .

Cellular Effects

Flufiprole has a profound effect on the cells of insects. It disrupts the normal functioning of nerve cells by blocking the GABA-gated chloride channels . This blockage prevents the influx of chloride ions into the nerve cell, disrupting the normal electrical signaling within the cell. This disruption in cell signaling leads to the paralysis of the insect .

Molecular Mechanism

Flufiprole exerts its effects at the molecular level through its interaction with the GABA receptors. It binds to these receptors, blocking the passage of chloride ions into the nerve cell . This blockage disrupts the normal electrical signaling within the cell, leading to paralysis .

Temporal Effects in Laboratory Settings

In laboratory settings, flufiprole has been observed to rapidly accumulate and metabolize in the tissues of organisms such as the loach . Over time, flufiprole is metabolized to flufiprole sulfone, fipronil, and flufiprole amide . The metabolites were found to be more persistent than flufiprole with longer half-lives .

Dosage Effects in Animal Models

The effects of flufiprole vary with different dosages in animal models. For instance, the ®-isomer of flufiprole was found to have 3.7-5.7 times higher acute toxicity to Scenedesmus obliquus and Trichogramma japonicum Ashmead than the (S)-isomer .

Metabolic Pathways

Flufiprole is involved in several metabolic pathways. It is metabolized to flufiprole sulfone, fipronil, and flufiprole amide in the tissues . The individual enantiomer treatment indicated that S-flufiprole was preferentially metabolized to flufiprole sulfone and R-flufiprole to fipronil .

Transport and Distribution

Flufiprole is transported and distributed within cells and tissues. In organisms like the loach, flufiprole enantiomers rapidly accumulated in the tissues . The (S)-isomer of flufiprole was found to degrade faster in certain plants, resulting in an enrichment of the ®-isomer .

Subcellular Localization

Given its mode of action, it can be inferred that flufiprole likely localizes to nerve cells where it interacts with GABA receptors .

准备方法

Synthetic Routes and Reaction Conditions

Flufiprole can be synthesized through a multi-step process involving the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with various reagents to form the desired pyrazole ring. The key steps include:

Formation of the pyrazole ring: This involves the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with hydrazine hydrate to form the hydrazone intermediate.

Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base to form the pyrazole ring.

Substitution reactions: Various substituents are introduced to the pyrazole ring through nucleophilic substitution reactions, resulting in the formation of flufiprole.

Industrial Production Methods

Industrial production of flufiprole involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography for purification and quality control.

化学反应分析

Types of Reactions

Flufiprole undergoes several types of chemical reactions, including:

Oxidation: Flufiprole can be oxidized to form various metabolites, including flufiprole sulfone.

Reduction: The compound can be reduced under specific conditions to form reduced derivatives.

Substitution: Flufiprole can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Flufiprole sulfone is a major product formed during oxidation.

Reduction: Reduced derivatives of flufiprole are formed.

Substitution: Various substituted pyrazole derivatives are formed depending on the nucleophile used.

相似化合物的比较

Flufiprole is similar to other pyrazole-based insecticides such as fipronil. it has unique properties that make it distinct:

Lower toxicity: Flufiprole has been found to have lower toxicity towards non-target organisms compared to fipronil.

Enantioselective behavior: The two enantiomers of flufiprole exhibit different biological activities, which is a unique feature compared to other similar compounds.

List of Similar Compounds

- Fipronil

- Pyrazole-based insecticides

- Trifluoromethyl-substituted insecticides

属性

IUPAC Name |

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(2-methylprop-2-enylamino)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2F6N4OS/c1-7(2)6-26-14-13(30(29)16(22,23)24)11(5-25)27-28(14)12-9(17)3-8(4-10(12)18)15(19,20)21/h3-4,26H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQHXBNMBZJPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNC1=C(C(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2F6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704886-18-0 | |

| Record name | Flufiprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0704886180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUFIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ZE3Z7AO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Flufiprole, similar to other phenylpyrazole insecticides like fipronil and ethiprole, targets insect GABA receptors, specifically the RDL (Resistant to Dieldrin) GABA receptors. [, ] These receptors are crucial for neuronal signaling in insects. By binding to these receptors, flufiprole disrupts normal nerve impulses, leading to paralysis and ultimately death. []

A: Flufiprole has a molecular formula of C12H4Cl2F6N4OS and a molecular weight of 449.16 g/mol. [, ]

A: While the provided research papers focus on analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) for detection and quantification, they do not delve into specific spectroscopic data like NMR or IR. [, , ]

ANone: Flufiprole is primarily recognized for its insecticidal activity and does not possess inherent catalytic properties or applications. The provided research focuses on its behavior as an insecticide and its impact on the environment and non-target organisms.

A: While the provided abstracts do not elaborate on detailed computational studies, molecular docking simulations have been used to understand the interaction of flufiprole with the A2'N mutated RDL GABA receptor in Laodelphax striatellus, providing insights into the mechanism of resistance. [] Further computational studies, including QSAR modeling, could be valuable in understanding its environmental fate and designing new derivatives.

A: Although direct SAR studies are not detailed in the abstracts, the enantioselective toxicity of flufiprole has been highlighted. Research shows that R-flufiprole exhibits higher acute toxicity toward zebrafish embryos and larvae compared to its S-enantiomer. [] Further research exploring modifications to the flufiprole structure and their impact on insecticidal activity, toxicity, and environmental fate would be beneficial.

A: Researchers have investigated the development of flufiprole-loaded microcapsules using chitosan and sodium dodecyl sulfate through layer-by-layer self-assembly to achieve controlled release and potentially enhance its efficacy. [] This approach aims to improve the stability and delivery of flufiprole, potentially minimizing its environmental impact and maximizing its insecticidal activity.

A: While flufiprole is considered relatively safe for human consumption when used according to guidelines, research highlights the importance of assessing its potential risks to non-target organisms, especially aquatic life. [, , , ] Its accumulation in aquatic organisms like loach and its impact on algae raise concerns about its ecological impact. [, ] Furthermore, understanding the enantioselective toxicity of flufiprole is crucial for comprehensive risk assessment and regulation. []

A: Studies on loach (Misgurnus anguillicaudatus) revealed that flufiprole is rapidly metabolized into various compounds, including flufiprole sulfone, fipronil, and flufiprole amide. [] The metabolism was shown to be enantioselective, with preferential degradation of S-flufiprole observed. [] Similarly, in lizard liver and human liver microsomes, fipronil sulfone was identified as the primary metabolite, suggesting a common metabolic pathway across different species. []

A: While specific details on efficacy are not provided, research indicates that flufiprole enantiomers induce oxidative stress and DNA damage in earthworms (Eisenia fetida). [] This finding highlights the potential for adverse ecological effects on soil organisms and necessitates further investigation into its long-term impacts.

A: Yes, similar to other phenylpyrazole insecticides, resistance to flufiprole has been observed in insects like the small brown planthopper (Laodelphax striatellus). [] This resistance is often associated with mutations in the RDL GABA receptor. The A2'N mutation, for example, confers cross-resistance to multiple fiprole insecticides, including ethiprole, fipronil, and flufiprole, posing a significant challenge to pest management. []

A: While the research presented primarily focuses on environmental effects, the observation of oxidative stress and DNA damage in earthworms exposed to flufiprole raises concerns about potential long-term toxicological effects in non-target organisms, including potential endocrine disruption. [, , ] Further research is necessary to fully elucidate the toxicological profile of flufiprole and its metabolites.

ANone: The provided research primarily focuses on flufiprole as an insecticide, and the concept of drug delivery and targeting, commonly associated with pharmaceutical applications, is not directly applicable in this context.

A: Gas chromatography (GC) equipped with an electron capture detector (ECD) is a widely used technique for analyzing flufiprole residues in various matrices, including soil, rice, and aquatic products. [, , ] Solid-phase extraction (SPE) is often employed as a pre-treatment step to isolate and concentrate flufiprole from complex matrices. [] High-performance liquid chromatography (HPLC) with chiral columns has proven valuable for separating and analyzing flufiprole enantiomers, providing insights into their distinct biological activities. [, , ]

A: Research on flufiprole-loaded microcapsules revealed that the core status (solid particles, solution droplets, or oil suspending agent) significantly influences the release kinetics. [] While all three types exhibited similar release profiles, the time to reach peak release varied. [] Understanding these release mechanisms is crucial for developing controlled-release formulations that optimize efficacy and minimize environmental impact.

A: The research papers highlight the importance of method validation for accurate and reliable flufiprole quantification. Studies typically report parameters such as recovery, precision (relative standard deviation), and limit of detection (LOD) to demonstrate the suitability of the developed analytical methods. [, , ] This rigorous validation process ensures the accuracy and reliability of data generated for environmental monitoring, food safety assessment, and toxicological studies.

ANone: Although not explicitly discussed, the development and implementation of robust quality control and assurance measures are paramount throughout the entire lifecycle of flufiprole, from production and formulation to application and monitoring. These measures ensure consistent product quality, minimize variability in experimental results, and ultimately contribute to the responsible and sustainable use of this insecticide.

ANone: The research focuses on the insecticidal activity and environmental fate of flufiprole. Immunogenicity, which relates to the ability of a substance to provoke an immune response, is not a primary focus in the context of insecticide research.

ANone: As flufiprole's primary application is as an insecticide, its interaction with drug transporters, a concept relevant to pharmaceuticals, is not extensively studied or discussed in the provided research.

A: Research suggests that flufiprole is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A19 in lizards and CYP3A4 in humans. [] This finding indicates potential interactions with drug-metabolizing enzymes, which could have implications for organisms exposed to flufiprole alongside other xenobiotics.

A: Flufiprole exhibits limited biodegradability, especially in soil, contributing to its persistence in the environment. [] Its biocompatibility with non-target organisms is a subject of ongoing research, with studies highlighting its potential to induce oxidative stress and DNA damage in earthworms, indicating potential adverse effects on soil ecosystems. []

ANone: The research primarily focuses on the environmental fate and impact of flufiprole, and specific strategies for its recycling or waste management are not discussed. Implementing effective waste management practices, particularly for pesticide containers and contaminated materials, is crucial to prevent environmental contamination and human exposure.

A: The research highlights the importance of advanced analytical techniques, including GC, HPLC, and molecular docking simulations, in understanding the behavior and impact of flufiprole. [, , , , , , , ] Continued investment in research infrastructure and resources is essential for monitoring its presence in the environment, assessing its effects on non-target organisms, and developing sustainable pest control strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)